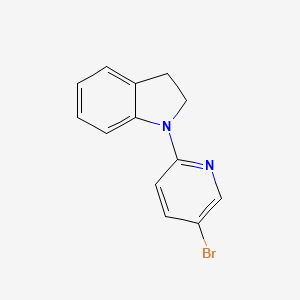

1-(5-Bromopyridin-2-yl)indoline

Vue d'ensemble

Description

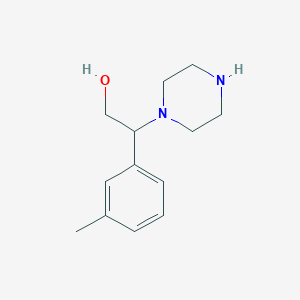

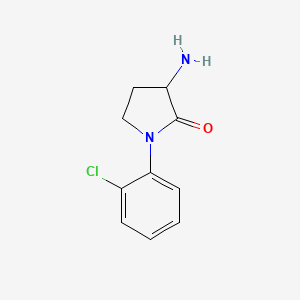

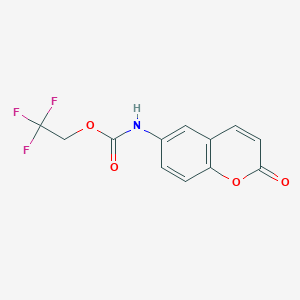

“1-(5-Bromo-2-pyridinyl)indoline” is a chemical compound with the molecular formula C13H11BrN2 . It has an average mass of 275.144 Da and a monoisotopic mass of 274.010559 Da .

Synthesis Analysis

The synthesis of 5-bromosubstituted derivatives of indole phytoalexins has been reported. This involves a straightforward synthetic approach where novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromo-2-pyridinyl)indoline” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The 5-brominated spirobrassinol methyl ethers were obtained by electrophilic substitution of the aromatic core of indoline at the C-5 position in the presence of various brominating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromo-2-pyridinyl)indoline” include its molecular formula C13H11BrN2 and its average mass of 275.144 Da .

Applications De Recherche Scientifique

Copper(II)-catalyzed Formation of 1-Bromoindolizines

The study by Wang et al. (2014) demonstrates a copper(II)-catalyzed cascade reaction that facilitates the synthesis of 1-bromoindolizines via a three-component reaction. This process highlights the utility of brominated pyridinyl compounds in constructing complex heterocycles, serving as a basis for further chemical transformations (Wang et al., 2014).

Antitumor Activity of Bis-Indole Derivatives

Andreani et al. (2008) synthesized compounds combining two indole systems with a pyridine or piperazine linker, demonstrating significant antitumor activity. This research underscores the relevance of brominated pyridinyl indolines in developing novel anticancer agents, leveraging their structural features for enhanced biological efficacy (Andreani et al., 2008).

Palladium-Catalyzed Direct C-H Functionalization of Indoles

Liu et al. (2017) reported on the palladium-catalyzed sulfonylation of indoles, indicating the versatility of pyridinyl-indoline derivatives in facilitating regioselective modification of indoles. This method offers an efficient pathway to sulfonated indoles, expanding the toolkit for modifying indoline scaffolds for various applications (Liu et al., 2017).

Synthesis and Topoisomerase II Inhibition by Indoloquinolines

Peczyńska-Czoch et al. (1994) explored the synthesis of methyl-substituted indoloquinolines, revealing their potential as DNA topoisomerase II inhibitors. This study illustrates the potential therapeutic applications of pyridinyl-indoline derivatives in designing drugs targeting DNA replication and repair mechanisms (Peczyńska-Czoch et al., 1994).

Copper-Catalyzed Alkene Diamination

Turnpenny and Chemler (2014) introduced a copper-catalyzed method for the synthesis of chiral 2-aminomethyl indolines, showcasing the application of brominated pyridinyl compounds in asymmetric synthesis and their potential in medicinal chemistry (Turnpenny & Chemler, 2014).

Safety and Hazards

Orientations Futures

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The presence of bromine in the indole or indoline skeleton at the C-5 position resulted in the partial increase in anticancer activity on leukemia cell lines .

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2/c14-11-5-6-13(15-9-11)16-8-7-10-3-1-2-4-12(10)16/h1-6,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZRSWBFBKCFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201251147 | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-27-1 | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-pyridinyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201251147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate](/img/structure/B1524145.png)

![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

![1-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1524151.png)

![6-[3-(aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine](/img/structure/B1524152.png)